7-(3-Methoxyphenyl)-7-oxoheptanenitrile
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Overview
Description
7-(3-Methoxyphenyl)-7-oxoheptanenitrile is an organic compound characterized by a heptanenitrile backbone with a methoxyphenyl group and a ketone functional group
Scientific Research Applications
7-(3-Methoxyphenyl)-7-oxoheptanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,7‑bis(4‑hydroxy‑3‑methoxyphenyl)‑1,4,6‑heptatrien‑3‑one, have been reported to target nf‑κb translocation in murine macrophages . Another compound, 2-Amino-4- (3,4- (methylenedioxy)benzylamino)-6- (3-methoxyphenyl)pyrimidine, has been found to target tubulin . These targets play crucial roles in inflammation and cell division, respectively.
Mode of Action
For instance, 1,7‑Bis(4‑hydroxy‑3‑methoxyphenyl)‑1,4,6‑heptatrien‑3‑one alleviates inflammation by inhibiting NF‑κB translocation . Similarly, 2-Amino-4- (3,4- (methylenedioxy)benzylamino)-6- (3-methoxyphenyl)pyrimidine disrupts tubulin polymerization .
Biochemical Pathways
For example, 1,7‑Bis(4‑hydroxy‑3‑methoxyphenyl)‑1,4,6‑heptatrien‑3‑one affects the NF-κB pathway involved in inflammation . Another compound, 3-(4-Hydroxy-3-methoxyphenyl) propionic acid, has been found to improve hepatic lipid metabolism via the GPR41 receptor .
Pharmacokinetics
Curcumin, a compound with a similar structure, is known to have poor absorption in the small intestine, fast metabolism, and fast systemic elimination, leading to poor bioavailability . These properties significantly impact the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
Based on the actions of structurally similar compounds, it can be inferred that it may have anti-inflammatory effects, as seen with 1,7‑bis(4‑hydroxy‑3‑methoxyphenyl)‑1,4,6‑heptatrien‑3‑one , or it may affect cell division, as seen with 2-Amino-4- (3,4- (methylenedioxy)benzylamino)-6- (3-methoxyphenyl)pyrimidine .
Action Environment
It is known that the antimicrobial properties of curcumin, a structurally similar compound, can be enhanced by exposure to light . Furthermore, the delivery system used for curcumin can significantly affect its antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Methoxyphenyl)-7-oxoheptanenitrile typically involves the reaction of 3-methoxybenzaldehyde with a nitrile-containing reagent under specific conditions. One common method is the Knoevenagel condensation, where 3-methoxybenzaldehyde reacts with malononitrile in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Catalysts such as Lewis acids or transition metal complexes might be employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
7-(3-Methoxyphenyl)-7-oxoheptanenitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: 7-(3-Hydroxyphenyl)-7-oxoheptanenitrile.
Reduction: 7-(3-Methoxyphenyl)-7-hydroxyheptanenitrile.
Substitution: 7-(3-Aminophenyl)-7-oxoheptanenitrile (if methoxy is substituted with an amino group).
Comparison with Similar Compounds
Similar Compounds
7-(3-Hydroxyphenyl)-7-oxoheptanenitrile: Similar structure but with a hydroxyl group instead of a methoxy group.
7-(3-Aminophenyl)-7-oxoheptanenitrile: Contains an amino group instead of a methoxy group.
7-(3-Methoxyphenyl)-7-hydroxyheptanenitrile: The ketone group is reduced to a hydroxyl group.
Uniqueness
7-(3-Methoxyphenyl)-7-oxoheptanenitrile is unique due to the presence of both a methoxy group and a ketone group on the heptanenitrile backbone
Properties
IUPAC Name |
7-(3-methoxyphenyl)-7-oxoheptanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-17-13-8-6-7-12(11-13)14(16)9-4-2-3-5-10-15/h6-8,11H,2-5,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXWDPHWIWLRJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CCCCCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645192 |
Source
|
Record name | 7-(3-Methoxyphenyl)-7-oxoheptanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898786-62-4 |
Source
|
Record name | 3-Methoxy-ζ-oxobenzeneheptanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898786-62-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-(3-Methoxyphenyl)-7-oxoheptanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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